![molecular formula C25H21NO4 B2531390 2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929402-57-3](/img/structure/B2531390.png)

2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

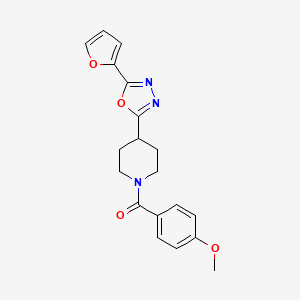

The compound "2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide" is a structurally complex molecule that is likely to possess interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar benzamide derivatives and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions, as seen in the synthesis of related compounds. For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved through a 9-step process with a 1% overall chemical yield, indicating the complexity and potential challenges in synthesizing such compounds . Although the exact synthesis route for "this compound" is not provided, similar synthetic strategies may be applicable.

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the molecular structure of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction and DFT, revealing its crystallization in a triclinic system and providing detailed geometrical parameters . These methods could be employed to analyze the molecular structure of "this compound" to gain insights into its conformation and electronic properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and substitution reactions. The base-controlled cyclization of N-phenoxyamides, for example, can lead to the selective construction of benzofuran derivatives . This suggests that the benzofuran moiety in the compound of interest could potentially be synthesized through similar cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. Strong and weak hydrogen bonds, as well as (\pi)-(\pi) interactions, can affect the crystal packing and stability of these compounds . The antioxidant properties of benzamide derivatives can be assessed using tests like the DPPH free radical scavenging test, as demonstrated for a related compound . These properties are crucial for understanding the behavior of the compound in various environments and could be relevant for potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

A foundational aspect of research on this compound involves its synthesis and the creation of derivatives with potential as medicinal agents. For instance, the synthesis of novel compounds such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines derived from related structures has been explored. These compounds have been evaluated for their anti-inflammatory and analgesic properties, demonstrating significant potential in medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential in Treating Neurological Disorders

Research has also highlighted the potential of derivatives in treating neurological conditions such as Alzheimer's disease. For example, a specific derivative was found to exhibit potent inhibitory selectivity against histone deacetylase 6 (HDAC6), showing neuroprotective activity and the ability to ameliorate impaired learning and memory in animal models, suggesting a promising future in Alzheimer's treatment (Lee et al., 2018).

Anticancer Properties

The compound's derivatives have also been investigated for their potential anticancer properties. Specifically, a study on dihydrobenzofuran lignans related to the core structure showed promising activity against leukemia and breast cancer cell lines. These compounds were found to inhibit mitosis and tubulin polymerization, indicating their utility as antimitotic and potential antitumor agents (Pieters et al., 1999).

Antimicrobial Activity

Moreover, the synthesis of derivatives has led to compounds with antimicrobial activity, broadening the potential applications of the chemical structure in fighting infections and diseases caused by various pathogens (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antioxidant Properties

The antioxidant activity of yeast-derived benzofuran and its analogues, related to the compound , has been synthesized and evaluated. This suggests the role of such structures in combating oxidative stress, which is linked to numerous diseases including aging and cancer (McKittrick & Stevenson, 1984).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-15-8-10-17(11-9-15)23(27)24-16(2)19-13-12-18(14-22(19)30-24)26-25(28)20-6-4-5-7-21(20)29-3/h4-14H,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYQGOPWQVZALI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)

![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)

![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B2531320.png)

![Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2531324.png)

![4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2531325.png)

![3-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2531327.png)

![8-ethyl-7-imino-N,N-dimethyl-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2531329.png)